molecular formula C20H22N2O B3037018 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 401632-70-0

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B3037018
CAS RN: 401632-70-0
M. Wt: 306.4 g/mol
InChI Key: JJUDUQXQEOVISD-UHFFFAOYSA-N
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Description

“3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains an adamantyl group, which is a polycyclic hydrocarbon with a unique and rigid structure . The adamantyl group is known for its stability and unique physical and chemical properties . The compound also contains a phenyl group and a pyrazole group .


Synthesis Analysis

The synthesis of adamantyl-substituted compounds often involves carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . For instance, pyrazole-based adamantyl heterocyclic compounds can be synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .


Molecular Structure Analysis

The adamantane molecule, which is part of the compound, can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This gives the molecule its rigidity and virtually stress-free nature .


Chemical Reactions Analysis

Adamantane derivatives, including “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde”, can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

Adamantane derivatives are known for their unique physical and chemical properties. They are characterized by a high degree of symmetry and are both rigid and virtually stress-free . These properties make them stable and resistant to various chemical reactions .

Scientific Research Applications

Synthesis of Functional Compounds

Adamantane derivatives, including “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde”, are used in the synthesis of functional compounds with a cage structure . The use of 1,3-dehydroadamantane (1,3-DHA) and its derivatives can restore the adamantane structure in their reactions, providing a versatile synthetic platform .

Organic Synthesis Applications

There has been extensive research on the organic synthesis applications of 1,3-DHA . The opening of strained intra-framework bonds under the impact of various-type reagents directly produces 1,3-disubstituted adamantane derivatives .

Antiviral Activity

Derivatives of adamantane have long been known for their antiviral activity against the influenza A and HIV viruses . This makes “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” a potential candidate for antiviral research.

Central Nervous System Properties

Several adamantane derivatives are associated with central nervous system properties . This suggests that “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” could potentially be used in neurological research or treatment.

Antimicrobial Properties

Adamantane derivatives also exhibit antimicrobial properties . This opens up another avenue of research for “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” in the field of microbiology and infectious diseases.

Drug Delivery Systems

The adamantyl group is widely used in the development and synthesis of new drug delivery systems . The introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .

Surface Recognition in Living Systems

Studies related to surface recognition in living systems also utilize the adamantyl group . “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” could potentially be used in these studies to understand how biological systems recognize and interact with different surfaces.

Synthesis of Adamantane Derivatives

The reactions of 1,3-DHA with various C–H acids enable the easy formation of C–C Ad bonds to give hard-to-synthesize adamantane derivatives . This suggests that “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” could be used in the synthesis of new adamantane derivatives.

Future Directions

The unique properties of adamantane derivatives make them promising candidates for various applications. They have potential uses in medicinal chemistry, catalyst development, and nanomaterials . Future research could focus on exploring these applications further and developing new synthesis methods for these compounds .

Mechanism of Action

Target of Action

Adamantyl-containing compounds are known to have practical applications in the development of antiviral , nootropic , antiparkinsonian , and antidiabetic drugs. They are also used in the development and synthesis of new drug delivery systems .

Mode of Action

Adapalene, a third-generation topical retinoid, is used for the treatment of acne vulgaris . Amantadine, on the other hand, is used to treat dyskinesia associated with parkinsonism and influenza caused by type A influenzavirus . It acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .

Biochemical Pathways

It is known that adamantyl-substituted compounds can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

It is known that the introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .

Result of Action

It is known that adamantyl-substituted compounds like ahpn/3-cl-ahpc bind specifically to the orphan nuclear receptor small heterodimer partner (shp; nr0b2), and this binding promotes interaction of the receptor with a corepressor complex that minimally contains sin3a, n-cor, histone deacetylase 4, and hsp90 .

Action Environment

It is known that the synthesis of adamantyl-substituted compounds can be carried out under optimal conditions established to reduce the use of toxic reagents or solvents and can be carried out in one pot to make it more environmentally friendly .

properties

IUPAC Name

3-(1-adamantyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-13-17-12-22(18-4-2-1-3-5-18)21-19(17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,12-16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUDUQXQEOVISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159362
Record name 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

401632-70-0
Record name 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401632-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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